molecular formula C5H4ClNS B008969 2-Chloropyridine-4-thiol CAS No. 106962-88-3

2-Chloropyridine-4-thiol

Cat. No. B008969
M. Wt: 145.61 g/mol
InChI Key: QPYIHKCSIHJBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyridine-4-thiol is a derivative of 2-Chloropyridine . 2-Chloropyridine is an aryl chloride with the formula C5H4ClN . It is a colorless liquid that is mainly used to generate fungicides and insecticides in the industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .


Synthesis Analysis

2-Chloropyridine is produced by the direct reaction of pyridine with chlorine . The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .


Molecular Structure Analysis

The highest occupied molecular orbital (HOMO) of 2-Chloropyridine has been studied using one-photon vacuum ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy . The warped structure with C1 symmetry of cationic 2-CP is induced by the electron removal from the HOMO consisting of the π orbital in the pyridine ring, which is stabilized by hyperconjugation with the lone-pair p orbitals of a nitrogen and chlorine atom .


Chemical Reactions Analysis

2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . Many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .


Physical And Chemical Properties Analysis

2-Chloropyridine is a colorless to pale yellow, oily liquid . It has a molar mass of 113.545 Da .

Safety And Hazards

2-Chloropyridine can affect you when breathed in and may be absorbed through the skin . Contact can irritate the skin and eyes . Breathing 2-Chloropyridine can irritate the nose and throat . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Pentachloropyridine, a related compound, has been shown to have broad applications in many fields of chemistry . This suggests potential future directions for the study and application of 2-Chloropyridine-4-thiol and its derivatives.

properties

IUPAC Name

2-chloro-1H-pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNS/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYIHKCSIHJBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561686
Record name 2-Chloropyridine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyridine-4-thiol

CAS RN

106962-88-3
Record name 2-Chloropyridine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropyridine-4-thiol
Reactant of Route 2
2-Chloropyridine-4-thiol
Reactant of Route 3
2-Chloropyridine-4-thiol
Reactant of Route 4
2-Chloropyridine-4-thiol
Reactant of Route 5
2-Chloropyridine-4-thiol
Reactant of Route 6
2-Chloropyridine-4-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.